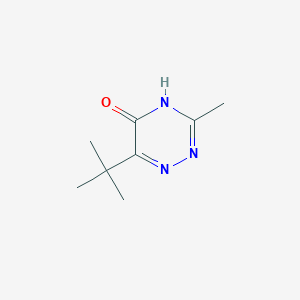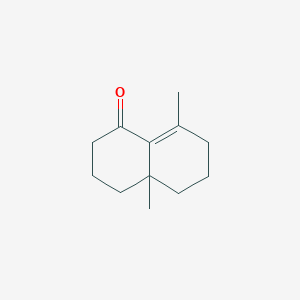
4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the naphthalene ring, making it a partially saturated derivative. The presence of methyl groups at positions 4a and 8 further defines its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one can be achieved through various organic synthesis methods. One common approach involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the precursor naphthalene derivative is subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A fully saturated derivative of naphthalene.
Decalin (decahydronaphthalene): Another fully saturated naphthalene derivative with different hydrogenation patterns.
1-Methylnaphthalene: A methyl-substituted naphthalene derivative.
Uniqueness
4a,8-Dimethyl-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and partial saturation, which confer distinct chemical and physical properties compared to other naphthalene derivatives.
Properties
CAS No. |
62335-54-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4a,8-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C12H18O/c1-9-5-3-7-12(2)8-4-6-10(13)11(9)12/h3-8H2,1-2H3 |
InChI Key |
NAXQUNXZYDEDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)CCCC2(CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


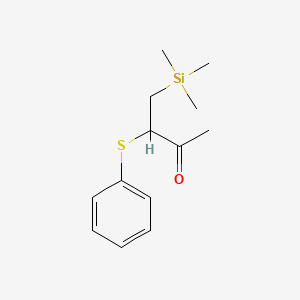
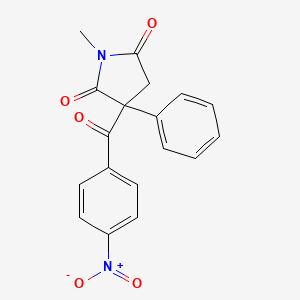
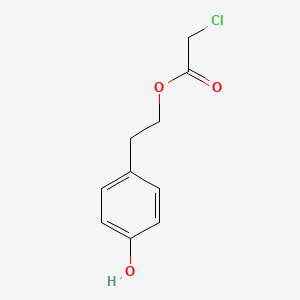
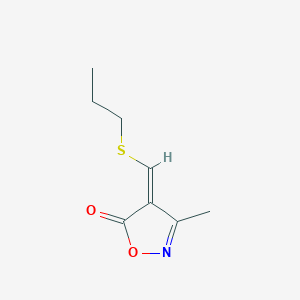
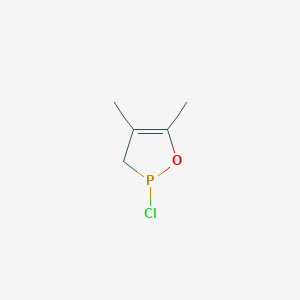
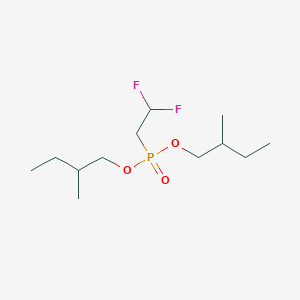
![1,1'-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene]](/img/structure/B14541969.png)
![2,2'-[Oxydi(butane-3,1-diyl)]bis(oxolane)](/img/structure/B14541974.png)
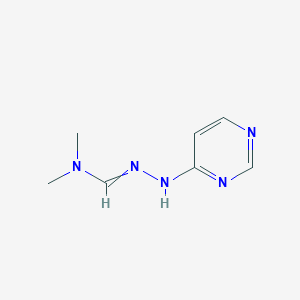
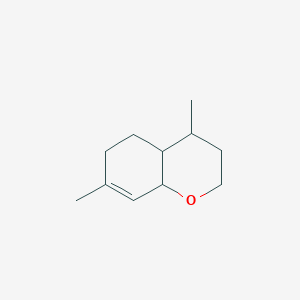
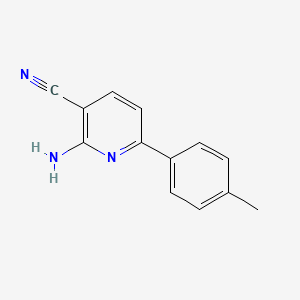
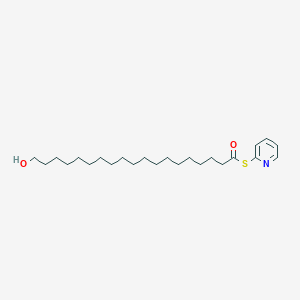
![3-[(Octadecylamino)methyl]benzonitrile](/img/structure/B14541989.png)
